o-Aminothiophenol hydrochloride
Overview
Description
o-Aminothiophenol hydrochloride: is an organosulfur compound with the chemical formula C6H7NS·HCl. It is a derivative of o-aminothiophenol, which contains both amine and thiol functional groups. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
From o-Chloronitrobenzene: One common method involves the reaction of o-chloronitrobenzene with sodium methyl mercaptide, followed by reduction to yield o-aminothiophenol.
From Aniline and Carbon Disulfide: Another method involves the reaction of aniline with carbon disulfide to form mercaptobenzothiazole, which is then hydrolyzed to produce o-aminothiophenol.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction conditions are common to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-Aminothiophenol hydrochloride can undergo oxidation to form disulfides or sulfonic acids.
Reduction: It can be reduced to form thiophenol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as zinc and hydrochloric acid are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Benzothiazoles: Formed through cyclization reactions with carbonyl compounds.
Disulfides: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Industry:
Mechanism of Action
The mechanism of action of o-aminothiophenol hydrochloride involves its functional groups. The amine group can participate in hydrogen bonding and nucleophilic reactions, while the thiol group can form disulfide bonds and undergo oxidation-reduction reactions. These properties make it a versatile compound in various chemical and biological processes.
Comparison with Similar Compounds
2-Aminophenol: Similar in structure but lacks the thiol group.
4-Aminothiophenol: Similar but with the amine and thiol groups in different positions.
Benzothiazole: A derivative formed from o-aminothiophenol.
Uniqueness: o-Aminothiophenol hydrochloride is unique due to the presence of both amine and thiol groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-aminobenzenethiol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS.ClH/c7-5-3-1-2-4-6(5)8;/h1-4,8H,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDOSWZBWWCOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
137-07-5 (Parent) | |
Record name | 2-Aminothiophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40186574 | |
Record name | 2-Aminothiophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3292-42-0 | |
Record name | Benzenethiol, 2-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3292-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminothiophenol hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003292420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminothiophenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40186574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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